N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea
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Overview
Description
N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea is a heterocyclic compound that features a thiourea group attached to a 1,3,4-thiadiazole ring, which is further substituted with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by the addition of thiourea. The reaction conditions often include refluxing in ethanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The furan and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design due to its biological activities.
Industry: Possible applications in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, while the thiadiazole and furan rings can participate in π-π stacking interactions. These interactions can disrupt the normal function of enzymes and proteins, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H[1,2,4]triazole-3-thiol
Uniqueness
N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea is unique due to the presence of both thiourea and thiadiazole functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
672306-68-2 |
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Molecular Formula |
C7H6N4OS2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea |
InChI |
InChI=1S/C7H6N4OS2/c8-6(13)9-7-11-10-5(14-7)4-2-1-3-12-4/h1-3H,(H3,8,9,11,13) |
InChI Key |
KKDNBBBMHCDAGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(S2)NC(=S)N |
Origin of Product |
United States |
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